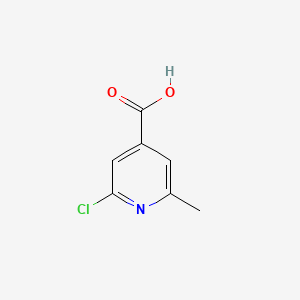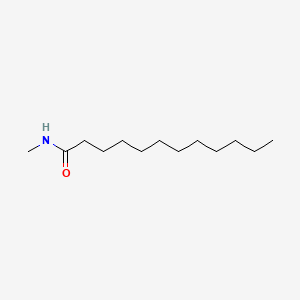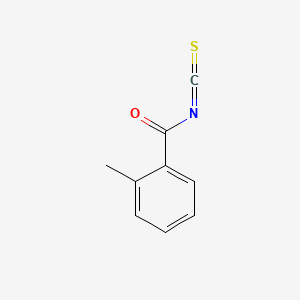
4-tert-ブチル-2,6-ジニトロクロロベンゼン
概要
説明
4-tert-Butyl-2,6-dinitrochlorobenzene (4-TBCB) is an organic compound composed of a benzene ring with two nitro groups and a tert-butyl group. It is an important intermediate in organic synthesis and is used as a reagent in various scientific research applications. 4-TBCB is a colorless to yellowish-brown crystalline solid with a melting point of 117-118°C and a boiling point of 248-249°C. It has a relative molecular mass of 233.03 g/mol and is soluble in organic solvents such as chloroform, ethanol, and benzene.
科学的研究の応用
HPLC分析
4-tert-ブチル-2,6-ジニトロクロロベンゼン: アセトニトリル、水、リン酸を含む移動相を用いた逆相(RP)高速液体クロマトグラフィー(HPLC)で分析できます。 質量分析(MS)対応アプリケーションの場合、リン酸をギ酸に置き換える必要があります .
重合における分子量制御
作用機序
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown
Pharmacokinetics
The compound’s logp value of 355 suggests it is somewhat lipophilic, which could influence its absorption and distribution within the body .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect a compound’s stability and how it interacts with its targets .
生化学分析
Biochemical Properties
4-tert-Butyl-2,6-dinitrochlorobenzene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect biochemical pathways. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, leading to alterations in cellular redox states . The nature of these interactions often involves the binding of 4-tert-Butyl-2,6-dinitrochlorobenzene to the active sites of enzymes, thereby inhibiting their activity.
Cellular Effects
The effects of 4-tert-Butyl-2,6-dinitrochlorobenzene on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to 4-tert-Butyl-2,6-dinitrochlorobenzene can lead to the upregulation of stress response genes and the activation of signaling pathways related to apoptosis . Additionally, it can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and metabolic flux.
Molecular Mechanism
At the molecular level, 4-tert-Butyl-2,6-dinitrochlorobenzene exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can inhibit the activity of enzymes involved in detoxification processes, resulting in the accumulation of reactive oxygen species . Furthermore, 4-tert-Butyl-2,6-dinitrochlorobenzene can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to stress.
Temporal Effects in Laboratory Settings
The temporal effects of 4-tert-Butyl-2,6-dinitrochlorobenzene in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially under conditions of high temperature and light exposure . Long-term studies have shown that prolonged exposure to 4-tert-Butyl-2,6-dinitrochlorobenzene can lead to persistent changes in cellular function, including sustained activation of stress response pathways and chronic inhibition of metabolic enzymes.
Dosage Effects in Animal Models
In animal models, the effects of 4-tert-Butyl-2,6-dinitrochlorobenzene vary with different dosages. Low doses may induce mild stress responses, while higher doses can lead to significant toxicity and adverse effects. Threshold effects have been observed, where a certain dosage level triggers a marked increase in toxic responses. At high doses, 4-tert-Butyl-2,6-dinitrochlorobenzene can cause severe oxidative damage, inflammation, and even cell death.
Metabolic Pathways
4-tert-Butyl-2,6-dinitrochlorobenzene is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and detoxification. The compound can affect metabolic flux by inhibiting key enzymes in the glycolytic pathway and the tricarboxylic acid cycle. This inhibition can lead to altered levels of metabolites and disrupted energy production.
Transport and Distribution
The transport and distribution of 4-tert-Butyl-2,6-dinitrochlorobenzene within cells and tissues are mediated by specific transporters and binding proteins. The compound can accumulate in certain tissues, leading to localized effects . Its distribution is influenced by factors such as lipid solubility and the presence of transport proteins that facilitate its movement across cellular membranes.
Subcellular Localization
4-tert-Butyl-2,6-dinitrochlorobenzene exhibits specific subcellular localization, which can affect its activity and function. It is often found in the cytoplasm and can be targeted to specific organelles, such as mitochondria, where it exerts its effects on cellular metabolism . Post-translational modifications and targeting signals play a role in directing the compound to these specific compartments.
特性
IUPAC Name |
5-tert-butyl-2-chloro-1,3-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O4/c1-10(2,3)6-4-7(12(14)15)9(11)8(5-6)13(16)17/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFMLDNFLXIDSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00176658 | |
| Record name | 4-tert-Butyl-2,6-dinitrochlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00176658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2213-81-2 | |
| Record name | 2-Chloro-5-(1,1-dimethylethyl)-1,3-dinitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2213-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-tert-Butyl-2,6-dinitrochlorobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002213812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-tert-Butyl-2,6-dinitrochlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00176658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-tert-butyl-2,6-dinitrochlorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.975 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-TERT-BUTYL-2,6-DINITROCHLOROBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QE3CA59X6A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

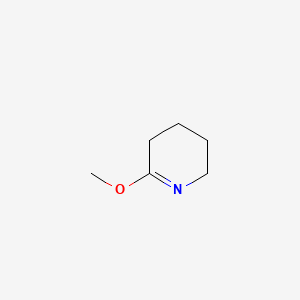
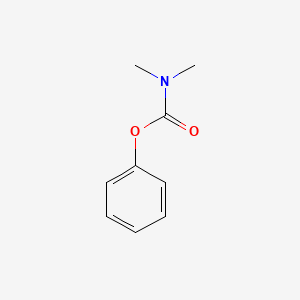

![1,4-Dioxaspiro[4.5]dec-7-ene](/img/structure/B1345672.png)
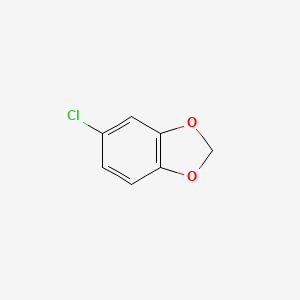
![5-Vinylbenzo[d][1,3]dioxole](/img/structure/B1345675.png)



